REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1>>[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[CH2:9][CH2:10][CH2:11][C:12]1=[O:13]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
23.36 mL
|
Type
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reactant
|
Smiles
|
C1(CCCO1)=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with air
|
Type
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TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
After the reaction
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Type
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CUSTOM
|
Details
|
most of the unreacted diamine was crystallized
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Type
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FILTRATION
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Details
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therefore, most of the excess diamine was filtered off
|
Type
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DISTILLATION
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Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |